REACTION_CXSMILES
|
[CH3:1][NH2:2].[Cl:3][C:4]1[CH:9]=[CH:8][N:7]=[C:6]2[CH:10]=[C:11]([C:13]([O-:15])=O)[S:12][C:5]=12.[Li+]>>[CH3:1][NH:2][C:13]([C:11]1[S:12][C:5]2[C:6](=[N:7][CH:8]=[CH:9][C:4]=2[Cl:3])[CH:10]=1)=[O:15] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
lithium 7-chloro-thieno[3,2-b]pyridine-2-carboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C2C(=NC=C1)C=C(S2)C(=O)[O-].[Li+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CNC(=O)C1=CC2=NC=CC(=C2S1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |